Dehydroretronecine is commonly found in plants such as Senecio species, which are known to produce a variety of pyrrolizidine alkaloids. These plants are often used in traditional medicine, but their alkaloid content poses significant health risks when consumed in large quantities or over extended periods.
The synthesis of dehydroretronecine can be achieved through various methods, often involving the extraction from natural sources or semi-synthetic approaches.
The semi-synthetic approach often includes the use of reagents that facilitate the formation of the pyrrolizidine structure while modifying functional groups to yield specific analogs. Advanced techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification and analysis of the synthesized compounds .
Dehydroretronecine possesses a complex molecular structure characterized by a bicyclic framework typical of pyrrolizidine alkaloids. The structural formula can be represented as follows:
Dehydroretronecine undergoes various chemical reactions typical of alkaloids, including:
The reactivity of dehydroretronecine is significant in toxicological studies, especially concerning its interaction with DNA and proteins, leading to potential cellular damage.
The mechanism by which dehydroretronecine exerts its biological effects involves metabolic activation to form reactive intermediates that can bind covalently to cellular macromolecules. This process typically includes:
Studies indicate that dehydroretronecine's metabolites have been implicated in liver toxicity and tumor promotion in animal models .
Dehydroretronecine is primarily studied for its toxicological properties, particularly in relation to:
Dehydroretronecine (CAS: 26400-45-3 or 23107-12-2 for stereospecific forms) is a fundamental necine base structure in pyrrolizidine alkaloid (PA) toxicology. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol [2] [4] [7]. The core structure consists of a bicyclic pyrrolizidine framework featuring a reactive 1,2-unsaturated bond (Δ1,2) between the C1 and C2 positions—a critical determinant of its electrophilic reactivity [1] [5]. This structure incorporates two functional groups: a hydroxymethyl (-CH2OH) at C7 and a secondary alcohol (-OH) at C1 [6] [8].
Stereochemically, dehydroretronecine exists in enantiomeric forms: the (R)-configuration occurs naturally, while synthetic preparations often yield racemic mixtures [7] [8]. The stereocenter at C1 influences spatial orientation during metabolic activation and DNA adduct formation. X-ray crystallography confirms that the unsaturated necine base adopts a planar conformation at the pyrrole ring, facilitating covalent binding to biological nucleophiles [3] [6].
Dehydroretronecine displays distinctive physicochemical behaviors rooted in its bifunctional polar structure:
Solubility: Demonstrates moderate water solubility due to its hydroxyl and hydroxymethyl groups, enhancing bioavailability in biological systems. It is freely soluble in polar organic solvents like methanol and ethanol but exhibits limited solubility in apolar solvents (e.g., hexane) [2] [4].
Stability: Susceptible to oxidation under ambient conditions due to the electron-rich pyrrole ring. In aqueous solutions, it may undergo hydrolysis or polymerization, necessitating storage at low temperatures (-20°C) under inert atmospheres [7] [8].
Thermal Properties: Predicted boiling point: 361.2±32.0°C; density: 1.39±0.1 g/cm³ [2] [4]. The high boiling point reflects strong intermolecular hydrogen bonding.
Acidity/Basicity: Features a predicted pKa of 14.70±0.10 for the hydroxyl group, indicating weak acidity [2] [4] [7]. The tertiary nitrogen (pKa ~3–4) remains protonated under physiological pH, enhancing water solubility.
Reactivity: The 1,2-unsaturation enables electrophilic addition reactions. In biological systems, cytochrome P450-mediated oxidation generates highly reactive pyrrolic esters (dehydroretronecine esters) that form DNA and protein adducts [1] [3] [5]. The C7–C9 bond acts as an electrophilic site for nucleophilic attack by glutathione or DNA bases [3] [6].
Table 1: Physicochemical Properties of Dehydroretronecine
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C8H11NO2 | Confirmed by mass spectrometry |
Molecular Weight | 153.18 g/mol | |
Boiling Point | 361.2 ± 32.0 °C | Predicted |
Density | 1.39 ± 0.1 g/cm³ | Predicted |
pKa | 14.70 ± 0.10 | For hydroxyl group |
Solubility in Water | Moderate | Higher than parent PAs |
CAS Number (Racemic) | 26400-45-3 | [2] [8] |
CAS Number ((R)-enantiomer) | 23107-12-2 | [7] |
Dehydroretronecine belongs to a broader necine base family, each with distinct structural features governing toxicity:
Retronecine vs. Dehydroretronecine: Retronecine (C8H13NO2; saturated C1–C2) is the reduced precursor of dehydroretronecine. The 1,2-unsaturation in dehydroretronecine dramatically increases electrophilicity and bioactivation potential [1] [5]. While retronecine requires enzymatic dehydrogenation to exert toxicity, dehydroretronecine readily forms adducts [3] [6].
Platynecine: This saturated necine base (C8H15NO2) lacks the Δ1,2 bond and exhibits minimal toxicity. The absence of unsaturation prevents metabolic conversion to reactive pyrroles, making platynecine-type PAs toxicologically benign [1] [5] [6].
Otonecine: Characterized by a methylated nitrogen and ketone group (C10H15NO2), otonecine cannot form N-oxides—a key detoxification pathway for retronecine-type PAs. Its toxicity arises from N-demethylation followed by dehydrogenation, paralleling dehydroretronecine’s reactivity [3] [6].
Structurally, dehydroretronecine serves as the ultimate electrophile in PA toxicity. Unlike intact PAs (e.g., senecionine or monocrotaline), which require metabolic activation in the liver, dehydroretronecine can directly alkylate cellular macromolecules [1] [5]. This explains its designation as a common toxic metabolite across retronecine-, heliotridine-, and otonecine-type PAs [3] [5].
Table 2: Comparative Structural Features of Necine Bases
Necine Base | Core Structure | Key Features | Toxic Potential |
---|---|---|---|
Dehydroretronecine | Unsaturated bicyclic | 1,2-Unsaturation; C1-OH, C7-CH2OH | High |
Retronecine | Saturated bicyclic | Saturated C1-C2; C1-OH, C7-CH2OH | Moderate* |
Heliotridine | Unsaturated bicyclic | 1,2-Unsaturation; C7-epimer of retronecine | High |
Platynecine | Saturated bicyclic | No unsaturation; C1-OH, C7-CH2OH | Low |
Otonecine | Monocyclic | N-CH3; C8-ketone | High |
* Requires bioactivation to dehydroretronecine.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8